N-(prop-2-en-1-yl)cyclooctanamine
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Overview
Description
N-(prop-2-en-1-yl)cyclooctanamine is an organic compound with the molecular formula C11H21N. It is a cyclooctane derivative with an allyl group attached to the nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)cyclooctanamine typically involves the reaction of cyclooctanone with allylamine under reductive amination conditions. The process generally requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N-(prop-2-en-1-yl)cyclooctanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)cyclooctanamine involves its interaction with various molecular targets. The allyl group allows it to participate in a range of chemical reactions, making it a versatile intermediate. Its effects are mediated through its ability to form stable complexes with enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)cyclooctanamine: Similar structure but with a triple bond in the propyl group.
Cyclooctylamine: Lacks the allyl group, making it less reactive in certain chemical reactions.
Allylamine: Contains the allyl group but lacks the cyclooctane ring.
Uniqueness
N-(prop-2-en-1-yl)cyclooctanamine is unique due to its combination of the cyclooctane ring and the allyl group.
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-prop-2-enylcyclooctanamine |
InChI |
InChI=1S/C11H21N/c1-2-10-12-11-8-6-4-3-5-7-9-11/h2,11-12H,1,3-10H2 |
InChI Key |
YOUMYWCRQRYICW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1CCCCCCC1 |
Origin of Product |
United States |
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